molecular formula C21H12Cl2FN3O3 B2871917 3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 946322-42-5

3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide

Cat. No.: B2871917
CAS No.: 946322-42-5
M. Wt: 444.24
InChI Key: BEBYUPGCBGQMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Dichlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide is a heterocyclic small molecule featuring a furo[3,2-b]pyridine core substituted with a 2,5-dichlorobenzamido group at position 3 and an N-(2-fluorophenyl)carboxamide moiety at position 2. Its dichlorophenyl and fluorophenyl substituents likely enhance lipophilicity and binding affinity, though specific biological data remain unreported in the provided evidence.

Properties

IUPAC Name

3-[(2,5-dichlorobenzoyl)amino]-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl2FN3O3/c22-11-7-8-13(23)12(10-11)20(28)27-18-17-16(6-3-9-25-17)30-19(18)21(29)26-15-5-2-1-4-14(15)24/h1-10H,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBYUPGCBGQMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(O2)C=CC=N3)NC(=O)C4=C(C=CC(=C4)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl2FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification processes such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound’s electron-deficient nature allows it to form strong interactions with electron-rich sites on target molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Furopyridine Derivatives

Key Compounds:
  • Ponatinib: A Bcr-Abl inhibitor synthesized via a 9-step route starting from 6-chloro-3-aminopyridazine, yielding a furo[2,3-b]pyridine core with an imidazo[1,2-b]pyridazine side chain .
  • Compound A: 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide .
  • Compound B : 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide .
Structural Differences:
Feature Target Compound Ponatinib Compound B
Furopyridine Position [3,2-b] [2,3-b] [2,3-b]
Substituents 2,5-dichlorobenzamido, 2-fluorophenyl Imidazo[1,2-b]pyridazine Pyrimidinyl cyclopropane
Key Functional Groups Dichloro, fluorophenyl Trifluoromethyl, methyl Trifluoroethyl, oxadiazole

The 2,5-dichlorobenzamido group may confer stronger hydrophobic interactions compared to Ponatinib’s imidazo side chain.

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Predicted) Ponatinib Compound A
LogP ~4.5 (high) 4.1 ~3.8
Solubility Low Moderate Low
Metabolic Stability Moderate (Cl substituents) High (CF3) Low (oxadiazole)

The target compound’s high LogP (predicted) may limit aqueous solubility but improve membrane permeability.

Biological Activity

3-(2,5-Dichlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C21H12Cl2FN3O3
  • Molecular Weight : 444.24 g/mol

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. Research has shown that derivatives in this class can inhibit cell proliferation in various cancer cell lines.

  • Case Study Findings :
    • In vitro studies demonstrated that certain furo[3,2-b]pyridine derivatives showed cytotoxic effects against human lung cancer cell lines (A549, HCC827, NCI-H358). The most effective compounds had IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay format used (2D vs. 3D cultures) .
CompoundCell LineIC50 (μM)Assay Type
Compound AA5496.26 ± 0.332D
Compound BHCC82720.46 ± 8.633D
Compound CNCI-H35816.00 ± 9.383D

The proposed mechanism of action for these compounds includes:

  • DNA Binding : Compounds tend to bind within the minor groove of DNA, influencing its structural integrity and function.
  • Enzyme Inhibition : They may inhibit DNA-dependent enzymes, which are crucial for cancer cell proliferation .

Antimicrobial Activity

In addition to antitumor effects, some studies have reported antimicrobial properties for furo[3,2-b]pyridine derivatives.

  • Research Findings :
    • Compounds were tested against various bacterial strains and exhibited promising antibacterial activity, particularly against Gram-positive bacteria.
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus12 μg/mL
Compound EEscherichia coli>100 μg/mL

Synthesis and Structural Variants

The synthesis of this compound typically involves the modification of existing pyridine derivatives to enhance their biological activity. Variants with different substituents have been explored to optimize their efficacy and selectivity.

  • Synthesis Pathway :
    • Starting from pyridine-2-carboxamide derivatives.
    • Introduction of dichlorobenzamido and fluorophenyl groups through nucleophilic substitution reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.